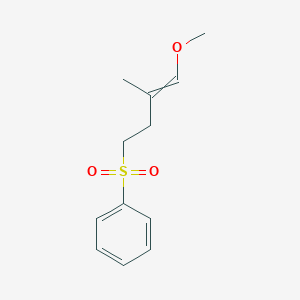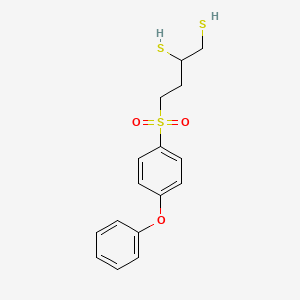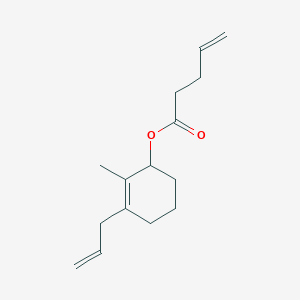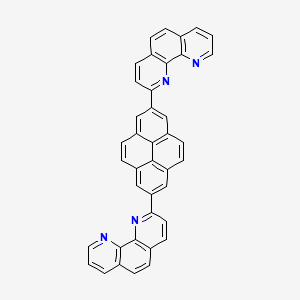
(4-Methoxy-3-methylbut-3-ene-1-sulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-3-methylbut-3-ene-1-sulfonyl)benzene is an organic compound characterized by the presence of a methoxy group, a methylbutene group, and a sulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methylbut-3-ene-1-sulfonyl)benzene typically involves the reaction of 4-methoxybenzene with 3-methylbut-3-ene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(4-Methoxy-3-methylbut-3-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens, nitro groups, or alkyl groups replace a hydrogen atom on the ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and alkylating agents (e.g., alkyl halides) in the presence of catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes, ketones, or carboxylic acids depending on the specific oxidizing agent and reaction conditions.
Reduction: Sulfides or thiols from the reduction of the sulfonyl group.
科学的研究の応用
(4-Methoxy-3-methylbut-3-ene-1-sulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (4-Methoxy-3-methylbut-3-ene-1-sulfonyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic attack, facilitating the formation of substituted products.
Oxidation and Reduction: The compound’s functional groups undergo oxidation and reduction reactions, leading to the formation of different products with potential biological activities.
類似化合物との比較
Similar Compounds
1-Methoxy-3-methyl-3-butene: Similar in structure but lacks the sulfonyl group.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Contains similar functional groups but has a more complex structure.
1-Methoxy-4-(3-methylbut-2-en-2-yl)benzene: Similar structure but with different positioning of the functional groups.
特性
CAS番号 |
646038-58-6 |
|---|---|
分子式 |
C12H16O3S |
分子量 |
240.32 g/mol |
IUPAC名 |
(4-methoxy-3-methylbut-3-enyl)sulfonylbenzene |
InChI |
InChI=1S/C12H16O3S/c1-11(10-15-2)8-9-16(13,14)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChIキー |
DDJSBAPJNKPVFC-UHFFFAOYSA-N |
正規SMILES |
CC(=COC)CCS(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)

![Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12590056.png)

![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)

![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid](/img/structure/B12590084.png)

![1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B12590090.png)
![4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol](/img/structure/B12590100.png)
![N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12590103.png)

![{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid](/img/structure/B12590113.png)
